2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one
Description
This compound is a pyrimidin-4(1H)-one derivative featuring a benzyloxy-substituted naphthalene moiety at position 2 and a phenyl group at position 4. Its molecular formula is C₂₇H₂₀N₂O₂, with a molecular weight of 404.47 g/mol. Such structural features are common in drug candidates targeting kinases or nucleic acids due to their planar aromatic systems .
Properties
CAS No. |
651726-70-4 |
|---|---|
Molecular Formula |
C27H20N2O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-phenyl-2-(6-phenylmethoxynaphthalen-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H20N2O2/c30-26-17-25(20-9-5-2-6-10-20)28-27(29-26)23-12-11-22-16-24(14-13-21(22)15-23)31-18-19-7-3-1-4-8-19/h1-17H,18H2,(H,28,29,30) |
InChI Key |
BZKAJGXDMTVODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C4=NC(=CC(=O)N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The phenyl group is then added via a Friedel-Crafts acylation reaction. Finally, the pyrimidinone ring is formed through a cyclization reaction involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound has the highest molecular weight and LogP due to its bulky naphthalene and benzyloxy groups, suggesting low aqueous solubility but high membrane permeability .
- 2-(Dimethylamino)-6-phenylpyrimidin-4(1H)-one (MW 215.25) is smaller and less lipophilic, making it more suitable for oral bioavailability .
Biological Activity
The compound 2-(6-(benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one is an organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrimidine ring, a benzyloxy group, and a phenyl group, contributing to its unique chemical properties. Research into its biological activity suggests promising applications in medicinal chemistry, particularly in the treatment of various diseases.
The molecular formula of the compound is with a molecular weight of 404.45 g/mol. The structure is characterized by:
- Pyrimidine Ring : Central to its biological activity, often involved in interactions with biological targets.
- Benzyloxy Group : Enhances lipophilicity and may influence binding interactions.
- Phenyl Group : Contributes to the electronic properties and stability of the compound.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 6.0 | Inhibition of PI3K/Akt signaling pathway |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It was found to exhibit inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The IC50 value for MAO-B inhibition was reported at 0.062 µM, indicating high potency compared to standard inhibitors like rasagiline and safinamide.
Antioxidant Activity
In addition to its anticancer and neuroprotective effects, this compound demonstrates antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related cellular damage.
Case Studies
-
Study on Cancer Cell Lines :
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrimidine derivatives, including our compound. Results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of the benzyloxy group in enhancing efficacy against cancer cells. -
Neuroprotection in Animal Models :
In vivo studies conducted on rodent models of Parkinson’s disease revealed that administration of the compound significantly improved motor function and reduced neuronal loss in the substantia nigra region, suggesting potential therapeutic benefits in neurodegenerative conditions.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of MAO-B, leading to increased levels of neurotransmitters such as dopamine.
- Cell Cycle Modulation : It affects cell cycle progression by interfering with key regulatory proteins involved in cell division.
Q & A
Q. What are the common synthetic routes for preparing 2-(6-(Benzyloxy)naphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one, and what reaction conditions are critical for optimizing yield?
The compound can be synthesized via multi-component reactions involving a chalcone precursor, urea, and acid catalysis. A typical protocol involves:
- Condensing 6-benzyloxynaphthalene-2-carbaldehyde with acetophenone to form a chalcone intermediate.
- Refluxing the chalcone with urea and concentrated HCl in DMF for 8–12 hours to cyclize into the pyrimidinone core .
- Neutralizing the reaction mixture with cold NHOH to precipitate the product.
Critical factors include: - Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency .
- Acid catalysis : HCl accelerates cyclization by protonating carbonyl groups .
- Reaction time : Prolonged reflux (≥8 hours) ensures complete conversion .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and tautomeric forms (e.g., pyrimidinone vs. pyrimidinol) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming regiochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm) and O–H (broad ~3300 cm) .
Q. How can researchers design initial biological activity screens to evaluate the compound's potential therapeutic applications?
Standard assays include:
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA .
- Dose-response studies : Varying concentrations (1–100 μM) to establish potency and selectivity .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
Contradictions may arise from:
- Purity variations : Use HPLC (>95% purity) and elemental analysis to verify compound integrity .
- Assay conditions : Standardize protocols (e.g., incubation time, cell density) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to improve bioavailability .
Q. What strategies are recommended for modifying substituents on the naphthalene or pyrimidinone rings to enhance bioactivity while maintaining solubility?
- Benzyloxy group substitution : Replace with electron-withdrawing groups (e.g., Cl, NO) to enhance antimicrobial activity .
- Pyrimidinone modifications : Introduce methyl or trifluoromethyl groups to improve metabolic stability .
- Solubility optimization : Incorporate hydrophilic groups (e.g., –OH, –NH) or use salt forms (e.g., hydrochloride) .
Q. What computational approaches are suitable for predicting the compound's mechanism of action at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
